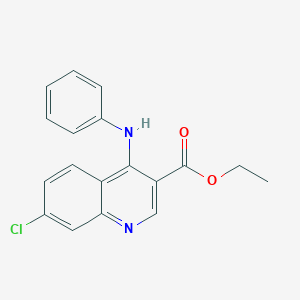
Ethyl 7-chloro-4-(phenylamino)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-chloro-4-(phenylamino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline compounds are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring. This particular compound has gained attention due to its potential therapeutic properties and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-4-(phenylamino)quinoline-3-carboxylate typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The reaction is usually catalyzed by acids or bases and can be carried out under reflux conditions in solvents like ethanol or acetic acid .
Industrial Production Methods: In industrial settings, the synthesis may be optimized for higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and efficient .
化学反応の分析
Types of Reactions: Ethyl 7-chloro-4-(phenylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have enhanced biological activities .
科学的研究の応用
Ethyl 7-chloro-4-(phenylamino)quinoline-3-carboxylate has been extensively studied for its applications in:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure
作用機序
The mechanism of action of Ethyl 7-chloro-4-(phenylamino)quinoline-3-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis by affecting specific signaling pathways .
類似化合物との比較
- Ethyl 2-chloroquinoline-3-carboxylate
- 7-chloro-4-(phenylamino)quinoline
- 4-hydroxy-2-quinolones
Comparison: Ethyl 7-chloro-4-(phenylamino)quinoline-3-carboxylate stands out due to its unique combination of a chloro and phenylamino group, which enhances its biological activity compared to other quinoline derivatives. Its specific structure allows for more targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C18H15ClN2O2 |
|---|---|
分子量 |
326.8 g/mol |
IUPAC名 |
ethyl 4-anilino-7-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-18(22)15-11-20-16-10-12(19)8-9-14(16)17(15)21-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,20,21) |
InChIキー |
JIFDYXWDFNPRMA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


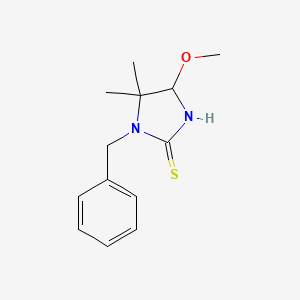
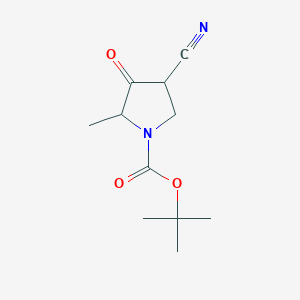
![3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)
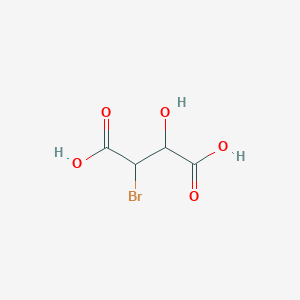
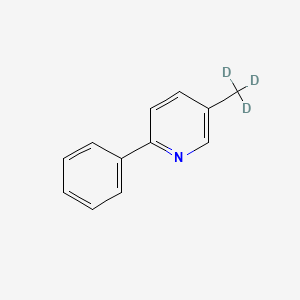
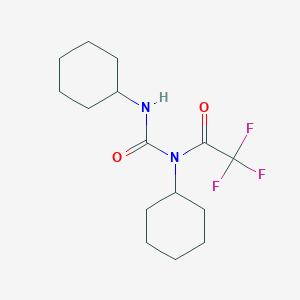
![3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile](/img/structure/B13986762.png)
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)
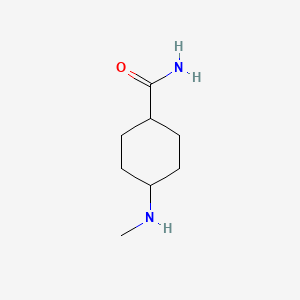
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B13986789.png)
![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)
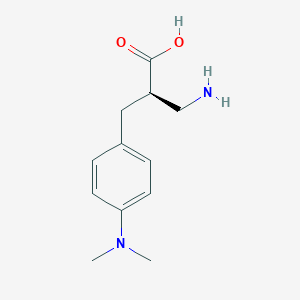
![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)
